Trichloro(~15~N)acetonitrile

Description

Properties

CAS No. |

97426-84-1 |

|---|---|

Molecular Formula |

C2Cl3N |

Molecular Weight |

145.38 g/mol |

IUPAC Name |

2,2,2-trichloroacetonitrile |

InChI |

InChI=1S/C2Cl3N/c3-2(4,5)1-6/i6+1 |

InChI Key |

DRUIESSIVFYOMK-PTQBSOBMSA-N |

Canonical SMILES |

C(#N)C(Cl)(Cl)Cl |

boiling_point |

181 to 183 °F at 760 mm Hg (NTP, 1992) 85.7 °C |

Color/Form |

Colorless liquid Liquid |

density |

1.4403 at 77 °F (NTP, 1992) 1.4403 at 25 °C/4 °C; 1.4223 at 35 °C/4 °C |

flash_point |

165.5 °F (NTP, 1992) 383 dec F (195 °C) (closed cup) |

melting_point |

-44 °F (NTP, 1992) -42.0 °C -42 °C |

physical_description |

Trichloroacetonitrile is a clear pale yellow liquid. (NTP, 1992) Liquid |

solubility |

less than 1 mg/mL at 70.7° F (NTP, 1992) In water, 715 mg/L at 25 °C (est) Insoluble in wate |

vapor_pressure |

74.11 mmHg 74.1 mm Hg at 25 °C |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of Trichloro(15N)acetonitrile?

An In-depth Technical Guide to the Chemical Properties of Trichloro(15N)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Trichloro(15N)acetonitrile, the ¹⁵N-labeled isotopologue of trichloroacetonitrile (CCl₃CN), is a specialized chemical reagent of significant interest in synthetic chemistry and mechanistic studies. The incorporation of the stable, NMR-active ¹⁵N isotope provides a powerful tool for tracking the fate of the nitrile nitrogen in complex reaction pathways, particularly in the synthesis of nitrogen-containing compounds. This guide offers a comprehensive exploration of its chemical properties, synthesizing data on its structure, spectroscopic characteristics, reactivity, and key applications. We delve into the causality behind its unique reactivity, provide field-proven experimental protocols, and ensure all information is grounded in authoritative references to uphold the highest standards of scientific integrity.

Molecular Structure and Physicochemical Properties

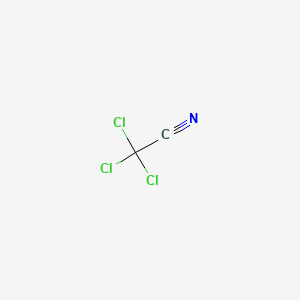

Trichloro(15N)acetonitrile is an organic compound with the formula CCl₃C¹⁵N.[1] Its structure features a trichloromethyl group (-CCl₃) bonded to a nitrile group (-C≡¹⁵N). The strong electron-withdrawing nature of the three chlorine atoms significantly influences the electronic properties and reactivity of the molecule.[1][2]

The ¹⁵N isotope is a stable, non-radioactive isotope of nitrogen with a nuclear spin (I) of ½, making it directly observable by NMR spectroscopy. Its natural abundance is only about 0.37%, so its deliberate incorporation into Trichloroacetonitrile provides a distinct spectroscopic handle for mechanistic and structural analysis.

Table 1: Physicochemical Properties of Trichloroacetonitrile (Note: Physical properties are not expected to differ significantly from the unlabeled isotopologue.)

| Property | Value | Source(s) |

| Molecular Formula | C₂Cl₃¹⁵N | [1] |

| Molecular Weight | ~145.38 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | 1.44 g/mL | [1] |

| Melting Point | -42 °C (-44 °F) | [1][3] |

| Boiling Point | 83 to 84 °C (181 to 183 °F) | [1][3] |

| Solubility in Water | Insoluble | [1][4] |

| IUPAC Name | 2,2,2-Trichloro(¹⁵N)acetonitrile | [3] |

| CAS Number (unlabeled) | 545-06-2 | [1] |

Spectroscopic Characterization

The primary advantage of Trichloro(15N)acetonitrile lies in its unique spectroscopic signature.

¹⁵N NMR Spectroscopy

The presence of the ¹⁵N nucleus allows for direct observation of the nitrile group's environment using ¹⁵N NMR spectroscopy.

-

Coupling: ¹⁵N NMR can reveal coupling constants (J-coupling) with other nearby active nuclei (e.g., ¹³C), providing valuable information about bonding and molecular structure. This is a key application for confirming reaction outcomes where the nitrile nitrogen is involved.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show two distinct signals:

-

Trichloromethyl Carbon (-CCl₃): This signal's chemical shift is influenced by the three attached chlorine atoms.

-

Nitrile Carbon (-C≡¹⁵N): This carbon is deshielded due to the triple bond and the electronegativity of the nitrogen atom. The presence of the ¹⁵N isotope will cause this signal to appear as a doublet due to one-bond ¹³C-¹⁵N coupling (¹J_C-N), a definitive indicator of the C-N bond's integrity. For unlabeled trichloroacetonitrile, signals are observed around 91.5 ppm (CCl₃) and 117.5 ppm (CN).

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to the C≡N triple bond stretching vibration.

-

Unlabeled Trichloroacetonitrile: The C≡N stretch appears as a sharp band in the IR spectrum.[6][7][8]

-

¹⁵N Isotopic Effect: Based on the principles of vibrational spectroscopy (modeling the bond as a harmonic oscillator), increasing the mass of one of the atoms (¹⁴N to ¹⁵N) increases the reduced mass of the system. This results in a predictable decrease in the vibrational frequency. For example, the C≡N stretch in CH₃C¹⁴N is observed around 2250-2253 cm⁻¹, while in CH₃C¹⁵N, it shifts to approximately 2224 cm⁻¹.[9][10] A similar downward shift is expected for Trichloro(15N)acetonitrile, providing a clear method to confirm isotopic incorporation and to monitor the C≡N bond during a reaction.

Mass Spectrometry

The molecular ion peak ([M]⁺) in the mass spectrum will be shifted by +1 m/z unit compared to its unlabeled counterpart. This allows for straightforward confirmation of isotopic enrichment. The fragmentation pattern, which can be referenced against the NIST library for unlabeled trichloroacetonitrile, will also show a +1 shift for any fragments retaining the ¹⁵N atom.[11]

Chemical Reactivity and Synthetic Applications

The chemical behavior of Trichloro(15N)acetonitrile is dominated by the interplay between the trichloromethyl group and the nitrile function. The powerful electron-withdrawing effect of the -CCl₃ group strongly activates the nitrile carbon for nucleophilic attack.[1][2]

Caption: Relationship between structure and reactivity in Trichloro(15N)acetonitrile.

Reactions at the Nitrile Group

-

Formation of Trichloroacetimidates: This is one of the most important applications. Alcohols add to the nitrile group under basic catalysis (e.g., DBU, K₂CO₃) to form O-alkyl trichloroacetimidates. These products are highly valuable reagents for protecting alcohols or for glycosylation reactions in carbohydrate chemistry, as they activate the anomeric center for substitution under mild acidic conditions.[1] The ¹⁵N label allows for precise tracking of the imidate nitrogen.

-

Overman Rearrangement: Trichloro(15N)acetonitrile is a key reagent in the Overman rearrangement, a[12][12]-sigmatropic rearrangement that converts allylic alcohols into allylic amines diastereoselectively.[1][12] The use of the labeled reagent would enable detailed mechanistic studies of this classic transformation.

-

Hydrolysis: The compound is susceptible to hydrolysis, which can be accelerated under acidic or alkaline conditions, to form trichloroacetamide.[1][12]

Reactions Involving the Trichloromethyl Group

-

Conversion of Alcohols to Chlorides: In combination with triphenylphosphine (PPh₃), trichloroacetonitrile can convert allylic alcohols into the corresponding allylic chlorides.[1]

-

Conversion of Carboxylic Acids to Acyl Chlorides: Similarly, the CCl₃CN/PPh₃ system provides a mild, acid-free method for converting carboxylic acids into acyl chlorides.[12]

Experimental Protocols

Protocol: Synthesis of Trichloro(15N)acetonitrile

This protocol is adapted from the established synthesis of unlabeled trichloroacetonitrile via the dehydration of the corresponding amide. The starting material, Trichloro(¹⁵N)acetamide, can be prepared from a ¹⁵N-labeled ammonia source.

Caption: A generalized workflow for the synthesis of Trichloro(¹⁵N)acetonitrile.

Methodology:

-

Setup: Assemble a simple distillation apparatus in a well-ventilated fume hood. All glassware must be thoroughly dried.

-

Charging the Flask: In the distillation flask, combine one molar equivalent of dry Trichloro(¹⁵N)acetamide with an excess (approx. 1.5-2 molar equivalents) of phosphorus pentoxide (P₄O₁₀), a powerful dehydrating agent.[1]

-

Heating: Gently and carefully heat the flask using a heating mantle or sand bath. The reaction is exothermic and will initiate, producing Trichloro(15N)acetonitrile vapor.

-

Distillation & Collection: The product will distill as it forms. Collect the colorless liquid distillate in a receiving flask, preferably cooled in an ice bath to minimize vapor loss. The boiling point of trichloroacetonitrile is 83-84 °C.[1]

-

Purification (Optional): The collected product can be further purified by fractional distillation if necessary.

-

Validation: Confirm product identity and isotopic incorporation using IR spectroscopy (noting the shifted C≡¹⁵N stretch) and mass spectrometry (noting the M+1 molecular ion peak).

Protocol: Formation of Benzyl (¹⁵N)Trichloroacetimidate

This protocol demonstrates a key application of the title compound.

Methodology:

-

Reactant Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of benzyl alcohol in a dry, aprotic solvent like dichloromethane or diethyl ether.

-

Addition of Trichloro(15N)acetonitrile: Add a slight excess (1.1-1.2 equivalents) of Trichloro(15N)acetonitrile to the solution.

-

Catalysis: Cool the mixture in an ice bath (0 °C) and add a catalytic amount (0.05-0.1 equivalents) of a strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH).[12]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude benzyl (¹⁵N)trichloroacetimidate by column chromatography on silica gel.

-

Validation: Characterize the product using ¹H, ¹³C, and ¹⁵N NMR spectroscopy to confirm the structure and the location of the ¹⁵N label.

Safety and Handling

Trichloroacetonitrile is a toxic and hazardous substance that requires careful handling in a controlled laboratory environment.[13]

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[13] It is a strong irritant and a lachrymator (causes tearing).[4][12]

-

Handling:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids, bases, and oxidizing agents.[14][16] The container should be tightly closed and refrigerated (Store below 4°C/39°F).[14]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[13]

Conclusion

Trichloro(15N)acetonitrile is a versatile and powerful reagent for chemical synthesis and research. Its chemical properties are defined by the activating effect of the trichloromethyl group on the nitrile function, making it a valuable precursor for imidates, amines, and other nitrogenous compounds. The incorporation of the ¹⁵N isotope provides an invaluable spectroscopic probe, enabling researchers to conduct detailed mechanistic investigations that would be difficult with the unlabeled compound. Proper understanding of its reactivity, combined with stringent adherence to safety protocols, allows for the effective utilization of this important isotopically labeled molecule in advancing organic and medicinal chemistry.

References

-

Trichloroacetonitrile. Wikipedia.[Link]

-

Material Safety Data Sheet - Trichloroacetonitrile, 95% (gc). Cole-Parmer.[Link]

-

Safety data sheet - Trichloroacetonitrile. CPAChem.[Link]

-

Trichloroacetonitrile | C2Cl3N | CID 11011. PubChem, National Institutes of Health.[Link]

-

Trichloroacetonitrile. Wikiwand.[Link]

-

The i.r. and Raman spectra of solid trichloroacetonitrfle. ScienceDirect.[Link]

-

¹⁵N NMR spectrum of compound 1 recorded in acetonitrile-d3 at room temperature. ResearchGate.[Link]

-

Acetonitrile, trichloro- - Mass Spectrum. NIST Chemistry WebBook.[Link]

-

Acetonitrile, trichloro- - IR Spectrum. NIST Chemistry WebBook.[Link]

-

Acetonitrile, trichloro- - IR Spectrum (Gas Phase). NIST Chemistry WebBook.[Link]

-

Acetonitrile, trichloro- - IR Spectrum (Gas Phase, 2). NIST Chemistry WebBook.[Link]

-

Use of ¹⁵N NMR Spectroscopy to Probe Covalency in a Thorium Nitride. The Royal Society of Chemistry.[Link]

-

Stationary IR spectra of several acetonitrile isotopologues. ResearchGate.[Link]

-

Infrared spectra of pure acetonitrile ¹⁵N ice (A) and difference. ResearchGate.[Link]

Sources

- 1. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]

- 2. Trichloroacetonitrile - Wikiwand [wikiwand.com]

- 3. Trichloroacetonitrile | C2Cl3N | CID 11011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TRICHLOROACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. rsc.org [rsc.org]

- 6. Acetonitrile, trichloro- [webbook.nist.gov]

- 7. Acetonitrile, trichloro- [webbook.nist.gov]

- 8. Acetonitrile, trichloro- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Acetonitrile, trichloro- [webbook.nist.gov]

- 12. Trichloroacetonitrile | 545-06-2 [chemicalbook.com]

- 13. fr.cpachem.com [fr.cpachem.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. Trichloroacetonitrile - Safety Data Sheet [chemicalbook.com]

- 16. fishersci.ca [fishersci.ca]

A Comprehensive Technical Guide to the Stability and Storage of Trichloro(15N)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the critical aspects of stability and proper storage conditions for Trichloro(15N)acetonitrile. Synthesizing data from its non-isotopically labeled analogue, trichloroacetonitrile, with established principles of isotopic labeling, this document offers a framework for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this valuable reagent. The guide delves into the chemical properties, potential degradation pathways, and recommended handling protocols. It further provides actionable, step-by-step experimental workflows for stability assessment and safe handling, supported by visual diagrams and a consolidated list of authoritative references.

Introduction: The Significance of Trichloro(15N)acetonitrile in Modern Research

Trichloro(15N)acetonitrile is an isotopically labeled organic compound that serves as a crucial reagent in various scientific disciplines, particularly in the synthesis of pharmaceuticals and agrochemicals. The incorporation of the stable, heavier nitrogen-15 isotope (¹⁵N) allows for precise tracking of molecular transformations and metabolic pathways in biological systems through techniques like mass spectrometry and NMR spectroscopy.[1][][3][4] Its utility is pronounced in the Overman rearrangement for the synthesis of allylic amines and in the formation of trichloroacetimidates, which are versatile intermediates in organic synthesis.[5][6][7]

However, the high reactivity that makes trichloroacetonitrile a valuable synthetic tool also contributes to its inherent instability.[5] This guide aims to provide a detailed understanding of the factors influencing the stability of Trichloro(15N)acetonitrile and to establish best practices for its storage and handling to maintain its chemical and isotopic purity.

Physicochemical Properties and Inherent Instabilities

Freshly distilled trichloroacetonitrile is a colorless liquid, though it often appears yellowish to light brown in commercial samples.[5] It possesses a pungent odor and is a lachrymator.[6] The physicochemical properties of Trichloro(15N)acetonitrile are expected to be nearly identical to its unlabeled counterpart.

| Property | Value | Source |

| Molecular Formula | C₂Cl₃¹⁵N | N/A |

| Molecular Weight | ~145.38 g/mol | [5][8] |

| Boiling Point | 83-84 °C | [5][6] |

| Melting Point | -42 °C | [5][9] |

| Density | 1.44 g/mL at 25 °C | [5][6] |

| Solubility in Water | Insoluble, reacts with water | [5][6][9] |

The core of Trichloro(15N)acetonitrile's instability lies in its susceptibility to nucleophilic attack, primarily due to the electron-withdrawing effect of the trichloromethyl group, which activates the nitrile group.[5] This reactivity makes it sensitive to several environmental factors.

Key Instability Factors:

-

Hydrolysis: The compound is highly sensitive to water, acids, and bases, leading to hydrolysis.[5][6] Contact with moisture will lead to its decomposition, likely forming trichloroacetamide as an intermediate.[10]

-

Thermal Decomposition: Upon heating, trichloroacetonitrile can decompose to produce toxic fumes, including hydrogen cyanide, hydrogen chloride, and nitrogen oxides.[9]

-

Light Sensitivity: While not as extensively documented, there are indications that the compound may be sensitive to light, which can contribute to its discoloration and degradation.[6]

Recommended Storage Conditions for Optimal Stability

To mitigate the inherent instabilities of Trichloro(15N)acetonitrile and preserve its chemical and isotopic integrity, stringent storage conditions are paramount. The following recommendations are based on safety data sheets for the unlabeled compound and general best practices for isotopically labeled and reactive chemicals.

-

Temperature: Store in a refrigerator at a temperature below 4°C (39°F).[11] This slows down potential decomposition reactions.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent hydrolysis from atmospheric moisture.

-

Container: Use a tightly sealed, amber glass bottle to protect the compound from light and moisture. Ensure the container cap is lined with a material that is inert to trichloroacetonitrile.

-

Location: The storage area should be cool, dry, and well-ventilated, away from incompatible substances such as strong acids, bases, and oxidizing agents.[11][12] The storage location should be secure and accessible only to authorized personnel.[13][14]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for anticipating and identifying signs of decomposition. The primary degradation route is hydrolysis, but other reactions can also occur.

Caption: Primary degradation pathways of Trichloro(15N)acetonitrile.

Experimental Protocols for Stability Assessment and Handling

To ensure the quality of Trichloro(15N)acetonitrile for experimental use, periodic stability assessments are recommended. The following protocols provide a framework for such evaluations and for the safe handling of the compound.

Protocol for Assessing Chemical Purity and Stability

This protocol outlines a method to assess the chemical purity of Trichloro(15N)acetonitrile using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the purity of a Trichloro(15N)acetonitrile sample and identify any potential degradation products.

Materials:

-

Trichloro(15N)acetonitrile sample

-

Anhydrous solvent (e.g., dichloromethane, HPLC grade)

-

GC-MS instrument with a suitable column (e.g., a non-polar or medium-polarity column)

-

Microsyringe

-

Vials with inert caps

Procedure:

-

Sample Preparation:

-

Under an inert atmosphere (e.g., in a glove box), prepare a dilute solution of the Trichloro(15N)acetonitrile sample in the anhydrous solvent. A concentration of approximately 1 mg/mL is a good starting point.

-

Ensure all glassware is thoroughly dried to prevent hydrolysis.

-

-

GC-MS Analysis:

-

Set up the GC-MS instrument with an appropriate temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

-

-

Data Analysis:

-

Identify the peak corresponding to Trichloro(15N)acetonitrile based on its retention time and mass spectrum (expecting a molecular ion peak corresponding to the ¹⁵N isotopologue).

-

Integrate the peak areas to determine the purity of the compound.

-

Analyze any other significant peaks to identify potential impurities or degradation products, such as trichloroacetamide.

-

Caption: Workflow for assessing the chemical purity of Trichloro(15N)acetonitrile.

Protocol for Safe Handling and Dispensing

Due to its toxicity and reactivity, strict adherence to safety protocols is essential when handling Trichloro(15N)acetonitrile.[11][13]

Objective: To safely dispense a required amount of Trichloro(15N)acetonitrile for an experiment while minimizing exposure and preventing contamination.

Personal Protective Equipment (PPE):

-

Chemical safety goggles

-

Lab coat

-

Chemically resistant gloves (e.g., nitrile gloves, double-gloving recommended)

-

Work in a certified chemical fume hood.

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is clean and free of clutter.

-

Have all necessary equipment ready, including the storage bottle of Trichloro(15N)acetonitrile, a dry, inert-gas-flushed reaction vessel, and appropriate syringes and needles.

-

-

Inert Atmosphere Transfer:

-

Allow the storage bottle to warm to room temperature before opening to prevent condensation of moisture on the cold surface.

-

Carefully open the bottle under a gentle stream of inert gas (argon or nitrogen).

-

Use a dry syringe with a needle to withdraw the desired volume of the liquid. .

-

Quickly transfer the liquid to the reaction vessel, which should also be under an inert atmosphere.

-

-

Cleanup:

-

Immediately rinse the syringe and needle with a suitable anhydrous solvent and then with a quenching solution (e.g., a dilute solution of sodium bicarbonate) in the fume hood.

-

Tightly reseal the storage bottle, preferably with fresh parafilm around the cap, and return it to the refrigerator.

-

Dispose of all contaminated materials according to institutional and local regulations.

-

Conclusion

References

-

Wikipedia. Trichloroacetonitrile. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Trichloroacetonitrile, 95% (gc). [Link]

-

DrugFuture.com. Trichloroacetonitrile. [Link]

-

PubChem. Trichloroacetonitrile. [Link]

-

CPAChem. Safety data sheet - Trichloroacetonitrile. [Link]

-

UniVOOK Chemical. Trichloroacetonitrile (CAS No. 545-06-2) leading producer. [Link]

-

National Institutes of Health. Role of catalytic nitrile decomposition in tricopper complex mediated direct partial oxidation of methane to methanol. [Link]

-

PubMed. Nucleophilic hydrolysis of dichloroacetonitrile and trichloroacetonitrile disinfection byproducts by peroxymonosulfate: Kinetics and mechanisms. [Link]

-

ResearchGate. Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review. [Link]

-

PubChem. Chloroacetonitrile. [Link]

-

Isotopes.com. Stable Isotopes of Nitrogen - 14N & 15N Uses. [Link]

-

National Institutes of Health. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]

- 6. Trichloroacetonitrile | 545-06-2 [chemicalbook.com]

- 7. Trichloroacetonitrile (CAS No. 545-06-2) leading producer | UniVOOK Chemical [univook.com]

- 8. Trichloroacetonitrile [drugfuture.com]

- 9. Trichloroacetonitrile | C2Cl3N | CID 11011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Role of catalytic nitrile decomposition in tricopper complex mediated direct partial oxidation of methane to methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. fr.cpachem.com [fr.cpachem.com]

- 14. tcichemicals.com [tcichemicals.com]

Trichloro(¹⁵N)acetonitrile: A Technical Guide for Advanced Research and Development

Introduction

Trichloro(¹⁵N)acetonitrile, an isotopically labeled variant of trichloroacetonitrile, is a specialized chemical reagent with significant potential in advanced research, particularly in the fields of drug development, mechanistic organic chemistry, and metabolic studies. The incorporation of the stable, NMR-active ¹⁵N isotope into the nitrile group provides a powerful tool for scientists to trace, quantify, and characterize molecular interactions with a high degree of precision. While the unlabeled compound (CAS Number: 545-06-2) is well-known for its role in the Overman rearrangement and as a precursor to fungicides, the ¹⁵N-labeled version opens up new avenues for investigation where tracking the fate of the nitrogen atom is crucial.[1][2][3][4]

This technical guide provides an in-depth overview of Trichloro(¹⁵N)acetonitrile, designed for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, a proposed synthesis protocol, and its key applications, with a focus on the causal reasoning behind experimental choices and the validation of methodologies.

Physicochemical Properties

The physicochemical properties of Trichloro(¹⁵N)acetonitrile are expected to be nearly identical to those of its unlabeled counterpart, with a marginal increase in molecular weight due to the presence of the ¹⁵N isotope.

| Property | Value | Source |

| CAS Number | 545-06-2 (for unlabeled) | [2][3][4] |

| Molecular Formula | C₂Cl₃¹⁵N | N/A |

| Molecular Weight | ~145.39 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 83-84 °C | [1] |

| Melting Point | -42 °C | [1] |

| Density | 1.44 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water | [1] |

Synthesis of Trichloro(¹⁵N)acetonitrile: A Proposed Protocol

The proposed synthesis involves a two-step process starting from a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl, to first generate ¹⁵N-labeled acetamide, which is then dehydrated and chlorinated. A more direct, albeit potentially lower-yielding, approach would be the direct chlorination of ¹⁵N-acetonitrile.

Experimental Workflow: Proposed Synthesis of Trichloro(¹⁵N)acetonitrile

Caption: Proposed two-step synthesis of Trichloro(¹⁵N)acetonitrile.

Detailed Step-by-Step Methodology

Step 1: Synthesis of (¹⁵N)Acetamide

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend ¹⁵NH₄Cl (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Reagent: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

-

Workup and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (¹⁵N)acetamide.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure (¹⁵N)acetamide.

Step 2: Dehydration and Chlorination to Trichloro(¹⁵N)acetonitrile

This step is based on the established industrial synthesis of unlabeled trichloroacetonitrile.[5][6]

-

Reaction Setup: In a suitable reaction vessel equipped for gas handling and temperature control, combine the purified (¹⁵N)acetamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀).

-

Chlorination: Introduce chlorine gas (Cl₂) into the reaction mixture at a controlled rate. The reaction is typically carried out at an elevated temperature (50-80 °C).[1] The use of a catalyst, such as activated carbon impregnated with zinc, copper, or alkaline earth metal halides, can facilitate the reaction.[1][5]

-

Monitoring and Isolation: Monitor the reaction progress by GC-MS. Upon completion, the Trichloro(¹⁵N)acetonitrile can be isolated by distillation.

-

Purification: Further purify the product by fractional distillation to achieve high purity.

Applications in Drug Development and Research

The true value of Trichloro(¹⁵N)acetonitrile lies in its utility as a tool for mechanistic elucidation and as a tracer in complex biological systems.

The Overman Rearrangement: A Mechanistic Probe

The Overman rearrangement is a powerful and widely used method for the synthesis of allylic amines from allylic alcohols.[7][8][9][10] The reaction proceeds through a[11][11]-sigmatropic rearrangement of an intermediate trichloroacetimidate.

By using Trichloro(¹⁵N)acetonitrile, researchers can precisely follow the nitrogen atom throughout the reaction sequence using ¹⁵N NMR spectroscopy. This allows for:

-

Confirmation of the Reaction Mechanism: The ¹⁵N label serves as an unambiguous marker to confirm that the nitrogen atom in the final allylic amine product originates from the trichloroacetonitrile reagent.

-

Kinetic Isotope Effect Studies: While the kinetic isotope effect for ¹⁵N is generally small, it can be measured in highly precise experiments to provide insights into the rate-determining step of the reaction and the nature of the transition state.

-

Identification of Side Products: In complex reaction mixtures, the ¹⁵N label can aid in the identification of nitrogen-containing side products, providing a more complete picture of the reaction pathways.

Caption: Mechanism of the Overman Rearrangement highlighting the path of the ¹⁵N label.

Advanced Spectroscopic and Mechanistic Studies

The ¹⁵N nucleus has a spin of ½, which makes it ideal for high-resolution NMR spectroscopy.[12][13] The low natural abundance of ¹⁵N (0.37%) means that spectra of ¹⁵N-labeled compounds are free from background signals, providing clean and unambiguous data.[12]

-

Probing Molecular Environments: The chemical shift of the ¹⁵N nucleus is highly sensitive to its local electronic environment.[12] This allows researchers to study subtle changes in molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding.[12]

-

Quantitative Analysis: ¹⁵N-labeled compounds can be used as internal standards for quantitative NMR (qNMR) and mass spectrometry, enabling the precise determination of the concentration of analytes in complex mixtures.[14]

Metabolic Tracing in Drug Development

Isotope tracing is a cornerstone of modern metabolic research and is increasingly applied in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[11][15] While ¹³C and ²H are more commonly used, ¹⁵N labeling offers a unique window into the metabolic fate of nitrogen-containing compounds.

-

Metabolite Identification: By administering a ¹⁵N-labeled drug candidate, researchers can use mass spectrometry to identify metabolites by looking for the characteristic mass shift. This is particularly useful for identifying novel or unexpected metabolic pathways.[15]

-

Pathway Analysis: Tracing the ¹⁵N label can help to elucidate the specific enzymatic reactions a drug undergoes, providing crucial information for understanding its mechanism of action and potential for drug-drug interactions.

-

Pharmacokinetic Studies: The use of ¹⁵N-labeled compounds allows for highly sensitive and specific quantification of a drug and its metabolites in biological matrices such as plasma, urine, and tissues.[11]

Conclusion

Trichloro(¹⁵N)acetonitrile is a valuable, albeit specialized, tool for the modern research scientist. Its utility extends beyond the well-established chemistry of its unlabeled analog, offering a precise and powerful method for mechanistic elucidation and metabolic tracing. The ability to track the nitrogen atom through complex chemical and biological transformations provides a level of insight that is often unattainable with other analytical techniques. As the demand for more sophisticated and detailed molecular understanding in drug development and materials science continues to grow, the application of selectively labeled compounds like Trichloro(¹⁵N)acetonitrile is set to become increasingly important.

References

- 1. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]

- 2. Trichloroacetonitrile | C2Cl3N | CID 11011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetonitrile, trichloro- [webbook.nist.gov]

- 4. Acetonitrile, trichloro- [webbook.nist.gov]

- 5. US2375545A - Process for the production of trichloroacetonitrile - Google Patents [patents.google.com]

- 6. US2745868A - Process for the production of trichloroacetonitrile - Google Patents [patents.google.com]

- 7. Overman Rearrangement [organic-chemistry.org]

- 8. Overman Rearrangement | NROChemistry [nrochemistry.com]

- 9. Overman Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 10. synarchive.com [synarchive.com]

- 11. Metabolic studies of 15N-labeled N-nitrosoproline in isolated rat hepatocytes and subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (15)N NMR studies of a nitrile-modified nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Drug metabolism studies using "intrinsic" and "extrinsic" labels. A demonstration using 15N vs. Cl in midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Enrichment of Trichloro(¹⁵N)acetonitrile: A Guide to Synthesis, Purification, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of ¹⁵N-Labeled Synthons

In the landscape of modern drug discovery and mechanistic organic chemistry, stable isotope labeling (SIL) is an indispensable tool. The substitution of an atom with its heavier, non-radioactive isotope, such as replacing ¹⁴N with ¹⁵N, creates a molecule that is chemically identical yet physically distinct.[1] This mass difference allows for unambiguous tracking and quantification in complex biological or chemical systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The natural abundance of ¹⁵N is a mere 0.37%, necessitating enrichment to amplify its analytical signal, which can be enhanced by up to 270-fold at 99% enrichment levels.[3]

Trichloroacetonitrile (CCl₃CN) is a highly reactive and versatile reagent, notable for its use in the Overman rearrangement to create allylic amines and for forming trichloroacetimidates, which are excellent protecting groups for sensitive alcohols.[4] Its electron-withdrawing trichloromethyl group significantly activates the nitrile moiety for nucleophilic attack.[4] By enriching this compound with ¹⁵N, we create Trichloro(¹⁵N)acetonitrile, a powerful synthon. This labeled molecule can serve as a mechanistic probe to elucidate reaction pathways or as a robust internal standard for quantifying nitrile-containing metabolites or drug candidates in complex matrices.[5]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and analytical validation of high-purity Trichloro(¹⁵N)acetonitrile. We will delve into the causality behind the chosen synthetic strategy, present detailed experimental protocols, and outline a self-validating analytical workflow to ensure both chemical purity and isotopic integrity.

Section 1: Strategic Synthesis Design - A Rationale-Driven Approach

The synthesis of an isotopically labeled compound requires more than just adapting a known procedure; it demands a strategy that maximizes the incorporation of the expensive labeled atom while ensuring high chemical yield and purity. Two primary routes for nitrile synthesis were considered:

-

Nucleophilic Substitution (Sₙ2) with a Labeled Cyanide: This common method involves reacting an alkyl halide with a labeled cyanide salt, such as K¹⁵CN.[6] For trichloroacetonitrile, the precursor would be a trihalomethane like chloroform or carbon tetrachloride. However, this route is fraught with challenges. The carbon atom in these precursors is sterically hindered and not sufficiently electrophilic for an efficient Sₙ2 reaction with the cyanide nucleophile. This leads to low yields and significant side reactions, which would be unacceptable when using a costly ¹⁵N-labeled starting material.

-

Dehydration of a Labeled Primary Amide: This strategy involves the dehydration of a primary amide using a reagent like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂).[7] The required precursor, Trichloro(¹⁵N)acetamide (CCl₃CO¹⁵NH₂), can be readily synthesized in high yield from the reaction of trichloroacetyl chloride with ¹⁵N-labeled ammonia (¹⁵NH₃). This two-step approach is superior for several reasons:

-

High Atom Economy: The reaction of an acid chloride with ammonia is typically fast, high-yielding, and clean, ensuring maximal incorporation of the ¹⁵N label into the amide intermediate.

-

Reliable Conversion: The subsequent dehydration of the amide to a nitrile is a robust and well-established transformation in organic synthesis.[8]

-

Control and Purity: The stepwise nature of this pathway allows for the isolation and purification of the intermediate amide if necessary, leading to a cleaner final product.

-

Based on this analysis, the dehydration of Trichloro(¹⁵N)acetamide is the chosen and recommended pathway for its reliability, efficiency, and suitability for producing high-purity, high-enrichment Trichloro(¹⁵N)acetonitrile.

Section 2: Experimental Workflow and Protocols

The overall workflow is designed as a self-validating system, where each stage builds upon a well-characterized preceding step, ensuring the integrity of the final product.

Caption: High-level workflow for Trichloro(¹⁵N)acetonitrile production.

2.1: Reagent Specifications

Successful synthesis is predicated on the quality of the starting materials. The following table outlines the required specifications.

| Reagent | CAS Number | Recommended Purity | Notes |

| ¹⁵N-Ammonia (gas or solution) | 14337-41-6 | ≥98 atom % ¹⁵N | The primary source of the isotope. Handle with care in a well-ventilated fume hood.[9] |

| Trichloroacetyl chloride | 76-02-8 | ≥99% | Highly corrosive and moisture-sensitive. Handle under inert atmosphere. |

| Phosphorus Pentoxide (P₂O₅) | 1314-56-3 | ≥98% | Powerful dehydrating agent. Handle in a dry environment.[6] |

| Anhydrous Diethyl Ether | 60-29-7 | ≥99.8%, anhydrous | Used as the reaction solvent for amidation. |

| Deuterated Chloroform (CDCl₃) | 865-49-6 | 99.8 atom % D | For NMR analysis. |

2.2: Protocol 1 - Synthesis of Trichloro(¹⁵N)acetamide

This protocol details the formation of the key amide intermediate.

1. System Preparation:

-

Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, and a dropping funnel. Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.

-

Charge the flask with 50 mL of anhydrous diethyl ether.

-

Cool the flask to 0 °C using an ice-water bath.

2. ¹⁵N-Ammonia Introduction:

-

Bubble gaseous ¹⁵N-Ammonia through the cooled diethyl ether at a slow, steady rate for approximately 15-20 minutes, or until the solution is saturated. Alternatively, if using a solution of ¹⁵N-Ammonia in a compatible solvent, add it slowly to the reaction flask.

3. Amidation Reaction:

-

Prepare a solution of trichloroacetyl chloride (e.g., 1.82 g, 10 mmol) in 10 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the trichloroacetyl chloride solution dropwise to the stirred, cold ¹⁵N-ammonia solution over 30 minutes. A white precipitate (Trichloro(¹⁵N)acetamide and ¹⁵NH₄Cl) will form immediately.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour.

4. Isolation of Intermediate:

-

Filter the reaction mixture through a Büchner funnel to collect the solid precipitate.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted trichloroacetyl chloride.

-

The collected solid is a mixture of the desired product and ammonium chloride. It can be used directly in the next step, as the inorganic salt will not interfere with the dehydration reaction.

2.3: Protocol 2 - Dehydration to Trichloro(¹⁵N)acetonitrile

This protocol describes the conversion of the amide to the final nitrile product.

Caption: Simplified view of amide to nitrile dehydration.

1. Reaction Setup:

-

In a 50 mL round-bottom flask, combine the crude Trichloro(¹⁵N)acetamide mixture from the previous step with phosphorus pentoxide (P₂O₅) in a 1:1.5 mass ratio.

-

Mix the solids gently with a glass rod.

-

Equip the flask with a short-path distillation head and a receiving flask cooled in an ice bath.

2. Dehydration and Distillation:

-

Heat the flask gently using a heating mantle or oil bath. The reaction is exothermic and will initiate as the temperature rises.

-

The Trichloro(¹⁵N)acetonitrile product (Boiling Point: 83-84 °C) will distill over as a colorless liquid.[4]

-

Continue heating until no more product distills.

3. Purification:

-

The collected distillate may contain minor impurities. For applications requiring the highest purity, a second fractional distillation is recommended.

-

Transfer the crude product to a micro-distillation apparatus and carefully distill, collecting the fraction boiling at 83-85 °C. This step is crucial for achieving the chemical purity required for sensitive analytical applications.[10]

Section 3: Analytical Validation - A Self-Validating System

Verifying the identity, purity, and isotopic enrichment of the final product is paramount.[10] This is achieved through a combination of mass spectrometry and NMR spectroscopy.

3.1: Mass Spectrometry for Purity and Enrichment

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming isotopic incorporation.[11]

Protocol - GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the purified product in a volatile solvent like dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF).

-

GC Method:

-

Column: Standard non-polar column (e.g., DB-5ms).

-

Injection: 1 µL, split mode.

-

Temperature Program: Start at 40 °C, hold for 2 min, ramp to 150 °C at 10 °C/min.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-200.

-

Data Interpretation: The mass spectrum will provide two critical pieces of information:

-

Chemical Purity: The GC chromatogram will show a single major peak, confirming the absence of volatile impurities.

-

Isotopic Enrichment: The mass spectrum of the peak will show the molecular ion cluster. The enrichment is calculated from the relative abundances of the M⁺ (containing ¹⁴N) and M⁺+1 (containing ¹⁵N) peaks.

| Isotopologue | Theoretical Mass (Da) | Expected Observation |

| C₂Cl₃¹⁴N | 142.9198 | Minor peak corresponding to natural abundance or unincorporated starting material. |

| C₂Cl₃¹⁵N | 143.9169 | Major peak confirming successful enrichment. |

The isotopic enrichment is calculated as: % ¹⁵N Enrichment = [Intensity(M⁺+1) / (Intensity(M⁺) + Intensity(M⁺+1))] * 100

Note: This calculation should be corrected for the natural abundance of ¹³C.

3.2: NMR Spectroscopy for Structural Confirmation

NMR provides unambiguous structural confirmation and further purity assessment.[3]

Protocol - NMR Analysis:

-

Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of CDCl₃.

-

Spectrometers: 500 MHz or higher field NMR.

-

Experiments:

-

¹³C NMR: Will show two signals: one for the CCl₃ carbon and one for the nitrile carbon (-C≡¹⁵N). The nitrile carbon will appear as a doublet due to one-bond coupling to the ¹⁵N nucleus (¹J(¹³C,¹⁵N)).

-

¹⁵N NMR: A direct ¹⁵N spectrum or an inverse-detected experiment like a ¹H-¹⁵N HMBC will show a single resonance for the labeled nitrogen, confirming its chemical environment.

-

Section 4: Applications in Drug Development and Research

The availability of high-purity Trichloro(¹⁵N)acetonitrile opens several avenues for advanced research:

-

Internal Standard: It can be used as a non-endogenous internal standard in LC-MS/MS assays for the quantification of nitrile-containing drugs or their metabolites, providing superior accuracy over structural analogs.[5]

-

Mechanistic Studies: In reactions like the Overman rearrangement, using the ¹⁵N-labeled reagent allows researchers to track the fate of the nitrile nitrogen atom, providing definitive evidence for the proposed[10][10]-sigmatropic rearrangement mechanism.[4]

-

Metabolic Fate Studies: When a drug candidate contains a trichloromethyl group adjacent to a nitrile, this labeled compound can be used in preclinical studies to determine if this functional group is metabolically stable or undergoes transformation in vivo.

Conclusion

This guide has detailed a robust and scientifically-grounded strategy for the synthesis and validation of Trichloro(¹⁵N)acetonitrile. By selecting a reliable synthetic pathway based on the dehydration of a labeled amide intermediate, we maximize the incorporation of the expensive ¹⁵N isotope. The multi-step protocol, encompassing synthesis, rigorous purification, and multi-faceted analytical validation, ensures a final product of high chemical purity and isotopic enrichment. This self-validating workflow provides researchers and drug development professionals with a high-degree of confidence in the quality of this valuable labeled synthon, empowering more precise and insightful scientific inquiry.

References

- The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses. (2025). Vertex AI Search.

- Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. PubMed Central.

- The Importance of Purification for Radiolabeled Compounds. Moravek.

- Isotopic labeling. Wikipedia.

- Chemistry of Nitriles. (2025). LibreTexts.

- Prepar

- Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024). NIH.

- Adenine-15N5: A Technical Guide to Isotopic Purity and Analysis. Benchchem.

- Reactions of Nitriles. Chemistry Steps.

- Chemistry of Nitriles – Organic Chemistry. OpenStax.

- Chemical Method for Nitrogen Isotopic Analysis of Ammonium at Natural Abundance.

- Principles and Characteristics of Isotope Labeling.

- Synthesis and Reactions of Nitriles. Chad's Prep.

- δ15N-stable isotope analysis of NHx: An overview on analytical measurements, source sampling and its source apportionment. PubMed Central.

- Trichloroacetonitrile. Wikipedia.

- Isotope Enrichment Factors for Nitrogen-15 in the Nitric Oxide-Nitric Acid Exchange System. OSTI.GOV.

- 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. ChemRxiv.

- Acetonitrile-15N (Methyl cyanide-15N). MedChemExpress.

- 15N-labed glycine synthesis. SciELO.

- High enrichment of 15N isotope by ion exchange for nitride fuel development. Request PDF.

- Isotopic Labeling Services.

- 15N Salts.

- Synthesis of [ 15 N]-Labeled DNA Fragments.

- Process for the production of trichloroacetonitrile.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.

- Synthesis of 15N-labeled phthalimide. PubMed.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Intermediates in Drug Development: Lab to Industry. BOC Sciences.

Sources

- 1. criver.com [criver.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses - China Isotope Development [asiaisotopeintl.com]

- 4. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. isotope.com [isotope.com]

- 10. moravek.com [moravek.com]

- 11. benchchem.com [benchchem.com]

A Researcher's Comprehensive Safety Guide to Trichloro(15N)acetonitrile

This guide provides an in-depth analysis of the safety protocols, hazards, and handling procedures for Trichloro(15N)acetonitrile. While the isotopic labeling with Nitrogen-15 does not significantly alter the chemical's toxicological or reactive properties, the inherent hazards of the parent compound, trichloroacetonitrile, demand rigorous safety measures. This document is intended for researchers, scientists, and drug development professionals who may utilize this versatile reagent in complex syntheses.

Chemical Identification and Physicochemical Properties

Trichloroacetonitrile (CAS No. 545-06-2) is a colorless to pale yellow liquid known for its pungent odor.[1][2] Its utility as a reagent, particularly in the Overman rearrangement and as a precursor to fungicides like etridiazole, is well-established.[2] However, its physicochemical properties are critical to understanding its handling requirements and potential hazards.

The compound's high volatility and density greater than water mean that vapors can accumulate in low-lying areas and spills in aqueous environments will sink, complicating cleanup efforts.[3] Its sensitivity to water, acids, and bases, which can lead to hydrolysis and the release of toxic fumes, necessitates storage in a dry, inert environment.[2][3]

| Property | Value | Source |

| CAS Number | 545-06-2 | [1][4][5][6][7] |

| Molecular Formula | CCl₃CN (or C₂Cl₃N) | [2][8][9] |

| Molecular Weight | 144.39 g/mol | [1][3][6][8] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 83-84 °C (181-183 °F) | [1][3] |

| Melting Point | -42 °C (-44 °F) | [1][3] |

| Density | ~1.44 g/cm³ at 25 °C | [3][6] |

| Flash Point | 74.2 °C (165.5 °F) | [1][3] |

| Water Solubility | Low (less than 1 mg/mL) | [3] |

Hazard Identification and Toxicological Profile

Trichloroacetonitrile is classified as a highly hazardous substance, with acute toxicity through all primary routes of exposure: oral, dermal, and inhalation.[6][8][10][11] The signal word "Danger" on its Safety Data Sheet underscores the severity of its health risks.[5][6][10]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[6][10] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[6][11] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[6][10] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[10] |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation[10] |

| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life[10] |

| Chronic Aquatic Hazard | Category 1 / 2 | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects[6][10] |

The primary danger lies in its rapid absorption and systemic toxicity. It is also a potent lachrymator, capable of causing severe eye irritation and potentially permanent lung damage upon significant inhalation.[3][11] When heated to decomposition or upon contact with water or acids, it can release highly toxic fumes of hydrogen cyanide, hydrogen chloride, and nitrogen oxides.[1][3][7]

Quantitative Toxicity Data:

| Route | Species | Value | Source |

| LD50 Oral | Rat | 250 mg/kg | [6][7] |

| LD50 Dermal | Rabbit | 900 mg/kg | [6][7] |

Notably, standard carcinogenicity studies have not identified trichloroacetonitrile as a probable or confirmed human carcinogen by IARC, OSHA, or NTP.[10]

Safe Handling and Exposure Control Protocol

Due to its high toxicity and volatility, a multi-layered approach to safety is mandatory. This involves a combination of robust engineering controls, appropriate personal protective equipment (PPE), and meticulous work practices.

Engineering Controls

All manipulations of Trichloro(15N)acetonitrile must be performed within a certified chemical fume hood to maintain airborne concentrations below exposure limits.[7] A safety shower and eyewash station must be immediately accessible.[10]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal absorption and inhalation.

| PPE Category | Specification | Rationale |

| Hand Protection | Double-gloving with compatible materials (e.g., Viton over nitrile). | Protects against rapid skin absorption. The use of two different glove types is recommended for enhanced protection.[3] |

| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and potent lachrymatory effects.[4][10] |

| Body Protection | A chemically resistant lab coat, worn fully buttoned. | Prevents contamination of personal clothing.[10] |

| Respiratory Protection | Not required if work is performed within a certified fume hood. A self-contained breathing apparatus (SCBA) is required for emergency situations.[1][4] | Ensures protection against inhalation in case of spills or ventilation failure. |

Standard Operating Procedure (SOP) for Handling

The following workflow is mandatory for all procedures involving Trichloro(15N)acetonitrile.

Caption: A mandatory workflow for handling Trichloro(15N)acetonitrile.

Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical to mitigating harm.

Personal Exposure

-

Inhalation: Immediately move the affected person to fresh air. Call a POISON CENTER or physician without delay. If breathing has stopped, trained personnel should provide artificial respiration.[4][10]

-

Skin Contact: Instantly remove all contaminated clothing while flushing the affected skin with copious amounts of soap and water.[3][4] Seek immediate medical attention.[3][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[10] Persistent irritation requires medical attention.

-

Ingestion: Immediately call a POISON CENTER or physician.[4][6][10] Rinse the mouth with water.[4][10] Do not induce vomiting.[6]

Accidental Release (Spill) Response

For any spill, the priority is personal safety and containment.

Caption: A systematic procedure for responding to a Trichloro(15N)acetonitrile spill.

Storage and Disposal

Proper long-term management is essential for laboratory safety and environmental protection.

-

Storage: The compound must be stored in a locked, designated area.[4][5][6][10] The storage location should be cool, dry, and well-ventilated, away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][10] Containers should be kept tightly sealed, and some suppliers recommend storage under an inert gas.[10]

-

Disposal: Trichloro(15N)acetonitrile and any materials contaminated with it are considered hazardous waste.[10] Disposal must be conducted through a licensed waste disposal company in strict accordance with all local, regional, and national environmental regulations.[4][6][10] Under no circumstances should this chemical be allowed to enter the sewer system or the environment.[4][10]

References

-

Safety data sheet - CPAChem. (2024-01-25). [Link]

-

Trichloroacetonitrile | C2Cl3N | CID 11011 - PubChem - NIH. [Link]

-

Trichloroacetonitrile - Wikipedia. [Link]

-

Material Safety Data Sheet - Trichloroacetonitrile, 95% (gc) - Cole-Parmer. [Link]

-

Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem. [Link]

Sources

- 1. Trichloroacetonitrile | C2Cl3N | CID 11011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]

- 3. TRICHLOROACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. fishersci.com [fishersci.com]

- 5. Trichloroacetonitrile - Safety Data Sheet [chemicalbook.com]

- 6. fr.cpachem.com [fr.cpachem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. hpc-standards.com [hpc-standards.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

A Researcher's Guide to Trichloro(¹⁵N)acetonitrile: Sourcing, Quality Control, and Application

Executive Summary

Trichloro(¹⁵N)acetonitrile (Cl₃C¹⁵N) is a specialized, stable isotope-labeled chemical reagent of significant interest in advanced biomedical and pharmaceutical research. Its unique properties, conferred by the presence of the nitrogen-15 (¹⁵N) isotope, make it an invaluable tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) studies. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality control, and strategic application of Trichloro(¹⁵N)acetonitrile. We will explore the fundamental advantages of ¹⁵N labeling, identify commercial suppliers, detail essential analytical validation protocols, and illustrate its use in modern drug discovery workflows.

The Power of the ¹⁵N Isotope in Modern Research

In the landscape of molecular analysis, the ability to unambiguously track atoms and elucidate complex structures is paramount. Stable isotope labeling, particularly with Nitrogen-15, has become a cornerstone technique. Unlike the most abundant nitrogen isotope, ¹⁴N, which has a nuclear spin of 1 and a resulting quadrupole moment that leads to broad, often unobservable NMR signals, ¹⁵N possesses a nuclear spin of 1/2. This fundamental physical property results in narrower, sharper NMR peaks, enabling high-resolution structural and dynamic studies of molecules.

The deliberate incorporation of ¹⁵N into a molecule allows researchers to:

-

Enhance Spectroscopic Analysis : Distinguish labeled molecules from their natural abundance counterparts using NMR and Mass Spectrometry.[1]

-

Trace Metabolic Pathways : Follow the journey of a nitrogen atom through complex biochemical reactions, providing critical insights into cellular processes and drug metabolism (ADME - absorption, distribution, metabolism, and excretion).[1][2][3]

-

Elucidate Molecular Structures : Utilize ¹H-¹⁵N heteronuclear correlation NMR experiments to map protein structures and study molecular interactions, accelerating drug discovery for a range of diseases.[4][5]

Trichloroacetonitrile, specifically, serves as a versatile chemical building block. When labeled with ¹⁵N, it becomes a powerful probe for introducing a traceable nitrogen atom into larger molecules for advanced analytical studies.

Commercial Sourcing and Availability

Procuring highly specialized isotopically labeled compounds requires careful consideration of supplier reputation, product specifications, and availability. While the market for Trichloro(¹⁵N)acetonitrile is niche, established suppliers in the stable isotope field are the primary sources.

For researchers initiating work with this compound, the procurement process involves identifying a suitable vendor and verifying that the product's specifications meet the stringent requirements of the planned experiments.

Workflow for Procurement and Verification

Caption: Procurement and verification workflow.

Commercial Suppliers

The primary commercial supplier identified for Trichloro(¹⁵N)acetonitrile is Sigma-Aldrich (Merck) . For researchers considering custom synthesis, suppliers of the key precursor, Acetonitrile-¹⁵N , are also critical.

| Compound | Supplier | Isotopic Purity | Chemical Purity | CAS Number | Notes |

| Trichloroacetonitrile-¹⁵N | 99 atom % ¹⁵N | 95% (CP) | 97426-84-1 | Direct supplier of the target compound.[2] | |

| Acetonitrile-¹⁵N | >98% | >98% | 14149-39-4 | Key precursor for synthesis.[3][5][6] | |

| Acetonitrile-¹⁵N | >90% | Not Specified | 14149-39-4 | Key precursor for synthesis.[1][7][8] | |

| Acetonitrile-¹⁵N | Not Specified | Not Specified | 14149-39-4 | Key precursor for synthesis.[9] | |

| Acetonitrile-¹⁵N | 99% (CP) | Not Specified | 14149-39-4 | Key precursor for synthesis.[10] |

Quality Control and Analytical Methods

Upon receipt and before experimental use, it is imperative to verify the identity, chemical purity, and isotopic enrichment of Trichloro(¹⁵N)acetonitrile. The causality behind this step is to ensure that any observed experimental results are attributable to the labeled compound itself and not to contaminants, thereby guaranteeing data integrity.

A multi-technique approach is recommended for comprehensive quality control (QC):

-

Gas Chromatography (GC): Ideal for assessing chemical purity by separating volatile impurities. A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) can be used for quantification.

-

Nuclear Magnetic Resonance (NMR): Confirms the molecular structure and provides definitive proof of ¹⁵N incorporation. ¹³C NMR will show coupling to the ¹⁵N nucleus, and direct ¹⁵N NMR can be performed, though it is less sensitive.

-

Mass Spectrometry (MS): Determines the molecular weight and confirms the mass shift corresponding to the ¹⁵N isotope, validating isotopic enrichment.

Experimental Protocol: GC Purity Analysis

This protocol describes a self-validating system for determining the chemical purity of Trichloro(¹⁵N)acetonitrile.

Objective: To quantify the chemical purity and identify any volatile impurities.

Instrumentation:

-

Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD) or Flame Ionization Detector (FID).

-

Capillary Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Autosampler or manual syringe.

Reagents:

-

Trichloro(¹⁵N)acetonitrile sample.

-

High-purity solvent for dilution (e.g., Methylene Chloride, HPLC grade).

-

Calibration standards of unlabeled Trichloroacetonitrile (if available).

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of a reference standard (unlabeled Trichloroacetonitrile) at 1 mg/mL in methylene chloride.

-

Create a series of working calibration standards by serial dilution (e.g., 1, 5, 10, 50, 100 µg/mL). This brackets the expected sample concentration.

-

-

Sample Preparation:

-

Accurately weigh ~10 mg of the Trichloro(¹⁵N)acetonitrile sample and dissolve it in 10 mL of methylene chloride to create a ~1 mg/mL solution.

-

Dilute this solution to fall within the linear range of the calibration curve (e.g., to ~50 µg/mL).

-

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: Hold at 200°C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

-

Analysis Sequence:

-

Inject a solvent blank (methylene chloride) to ensure no system contamination.

-

Inject the calibration standards from lowest to highest concentration to establish a calibration curve.

-

Inject the prepared sample solution.

-

Inject a calibration check standard after every 5-10 sample injections to verify instrument stability.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area against concentration for the standards.

-

Calculate the concentration of Trichloro(¹⁵N)acetonitrile in the sample injection using the regression equation from the calibration curve.

-

Calculate the purity as a percentage of the total peak area (Area % method), assuming all components have a similar detector response. For higher accuracy, use the concentration determined from the calibration curve and the known sample weight.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Applications in Drug Development

The unique spectroscopic properties of ¹⁵N-labeled compounds make them indispensable in pharmaceutical research.[2] Trichloro(¹⁵N)acetonitrile can be used as a synthon to introduce the ¹⁵N label into more complex drug candidates or biological probes.

Use Case: Probing Drug-Target Interactions via NMR

One powerful application is in studying how a drug molecule binds to its protein target. The nitrile group (-C≡N) is an excellent spectroscopic probe.[7][11][12] By incorporating a ¹⁵N-labeled nitrile, researchers can monitor changes in the local electronic environment upon binding.

Caption: Workflow for a drug-target interaction study using NMR.

In this workflow, the ¹⁵N chemical shift of the nitrile group on the drug molecule is monitored.[11][12] When the drug is unbound in solution, it will have a specific chemical shift. Upon binding to the target protein, the local environment of the nitrile group changes (e.g., due to hydrogen bonding or changes in solvent exposure), causing a measurable change in its ¹⁵N chemical shift. By tracking these changes, scientists can confirm binding, determine the binding affinity, and gain insights into the binding mode, which is critical for rational drug design.

Handling and Storage

Safety: Trichloroacetonitrile is a toxic and flammable liquid. All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from sources of ignition and moisture.[6] For long-term stability, storage at +4°C is recommended.[8]

References

-

Gillies, A. T., Gai, X. S., Buckwalter, B. L., Fenlon, E. E., & Brewer, S. H. (2010). ¹⁵N NMR studies of a nitrile-modified nucleoside. The Journal of Physical Chemistry B, 114(51), 17136–17141. [Link]

-

¹⁵N Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]

-

Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research. Medium. [Link]

-

¹⁵N NMR Studies of a Nitrile-Modified Nucleoside. The Journal of Physical Chemistry B. [Link]

-

¹⁵N NMR Studies of a Nitrile-Modified Nucleoside | Request PDF. ResearchGate. [Link]

-

The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology. [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

-

Acetonitrile-¹⁵N (99% (CP)). Amerigo Scientific. [Link]

Sources

- 1. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]

- 2. Buy Trichloroacetonitrile- 15 N 99 atom 15 N, 95 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 3. Cambridge Isotope Laboratories ACETONITRILE (15N, 98%+), 0.5 G, 14149-39-4, | Fisher Scientific [fishersci.com]

- 4. pdqscientific.com [pdqscientific.com]

- 5. isotope.com [isotope.com]

- 6. isotope.com [isotope.com]

- 7. Chemie Brunschwig | Toronto Research Chemical [chemie-brunschwig.ch]

- 8. Acetonitrile (15N) (IP > 90%) | LGC Standards [lgcstandards.com]

- 9. scbt.com [scbt.com]

- 10. Acetonitrile-15N (99% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 11. A10565.18 [thermofisher.com]

- 12. esslabshop.com [esslabshop.com]

A Technical Guide to the Applications of Trichloro(¹⁵N)acetonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of ¹⁵N-Labeling with Trichloroacetonitrile

In the intricate landscape of modern organic synthesis and drug development, the precise tracking of molecular transformations is paramount. Isotopic labeling serves as a powerful tool for elucidating reaction mechanisms, mapping metabolic pathways, and quantifying molecular interactions. Among the various isotopes, ¹⁵N holds a special significance due to the ubiquity of nitrogen in pharmaceuticals and biologically active molecules. Trichloro(¹⁵N)acetonitrile emerges as a key reagent in this context, offering a strategic gateway to introduce a ¹⁵N-label into a variety of organic frameworks.

The utility of trichloroacetonitrile stems from the strong electron-withdrawing effect of the trichloromethyl group, which activates the nitrile for nucleophilic attack[1]. When the nitrile nitrogen is a ¹⁵N atom, this reactivity is conserved, but the incorporated nitrogen now acts as a spectroscopic and mass-spectrometric probe. This guide provides an in-depth exploration of the synthesis and applications of Trichloro(¹⁵N)acetonitrile, with a focus on its pivotal role in the synthesis of ¹⁵N-labeled allylic amines via the Overman rearrangement and its potential in mechanistic studies.

Synthesis of the Reagent: Trichloro(¹⁵N)acetonitrile

The preparation of Trichloro(¹⁵N)acetonitrile is a critical first step for its application in organic synthesis. A reliable synthetic route proceeds through the formation of ¹⁵N-labeled trichloroacetamide, followed by dehydration.[2][3]

Step 1: Synthesis of (¹⁵N)Trichloroacetamide

The initial step involves the reaction of a ¹⁵N-labeled ammonium salt, typically (¹⁵N)ammonium chloride, with trichloroacetyl chloride. This reaction provides (¹⁵N)trichloroacetamide, the direct precursor to the desired nitrile.

Step 2: Dehydration to Trichloro(¹⁵N)acetonitrile

The subsequent dehydration of (¹⁵N)trichloroacetamide is a crucial transformation. This is commonly achieved by distillation over a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), to yield Trichloro(¹⁵N)acetonitrile[2][3].

Experimental Protocol: Synthesis of Trichloro(¹⁵N)acetonitrile [2][3]

-

Amide Formation: In a well-ventilated fume hood, carefully react (¹⁵N)ammonium chloride with trichloroacetyl chloride. The reaction is typically performed in a suitable aprotic solvent.

-

Isolation of (¹⁵N)Trichloroacetamide: Upon completion of the reaction, the resulting (¹⁵N)trichloroacetamide is isolated and purified.

-

Dehydration: The purified (¹⁵N)trichloroacetamide is mixed with phosphorus pentoxide.

-

Distillation: The mixture is carefully heated, and the Trichloro(¹⁵N)acetonitrile is distilled off, collected, and stored under anhydrous conditions to prevent hydrolysis[1].

Caption: Synthesis of Trichloro(¹⁵N)acetonitrile.

Core Application: The Overman Rearrangement for the Synthesis of ¹⁵N-Labeled Allylic Amines

The Overman rearrangement is a powerful and reliable method for the conversion of allylic alcohols into allylic amines[4][5][6][7][8][9]. This[10][10]-sigmatropic rearrangement proceeds through an intermediate trichloroacetimidate, which is formed by the reaction of an allylic alcohol with trichloroacetonitrile[4][5][6]. The use of Trichloro(¹⁵N)acetonitrile in this reaction provides a direct and efficient route to ¹⁵N-labeled allylic amines, which are valuable building blocks in medicinal chemistry and natural product synthesis.

Mechanism of the ¹⁵N-Overman Rearrangement

The reaction is initiated by the deprotonation of the allylic alcohol with a catalytic amount of base, which then adds to the electrophilic carbon of the Trichloro(¹⁵N)acetonitrile to form a (¹⁵N)trichloroacetimidate anion. This anion is then protonated to give the key (¹⁵N)trichloroacetimidate intermediate. The subsequent thermal or catalyst-induced[10][10]-sigmatropic rearrangement leads to the formation of a (¹⁵N)trichloroacetamide, with the ¹⁵N atom now incorporated into the allylic amine backbone. The final step is the hydrolysis of the trichloroacetamide group to yield the desired ¹⁵N-labeled primary allylic amine.

Caption: Mechanism of the ¹⁵N-Overman Rearrangement.

Experimental Protocol: Synthesis of a ¹⁵N-Labeled Allylic Amine via the Overman Rearrangement [6]

-

Imidate Formation: To a solution of the allylic alcohol in an anhydrous solvent (e.g., dichloromethane or diethyl ether) is added a catalytic amount of a base (e.g., sodium hydride or DBU). The solution is cooled, and Trichloro(¹⁵N)acetonitrile is added dropwise. The reaction is allowed to warm to room temperature and stirred until the formation of the (¹⁵N)trichloroacetimidate is complete.

-

Rearrangement: The crude (¹⁵N)trichloroacetimidate is then subjected to thermal rearrangement by heating in an appropriate solvent (e.g., xylene or toluene). Alternatively, the rearrangement can be catalyzed by the addition of a transition metal catalyst (e.g., a palladium(II) or mercury(II) salt) at lower temperatures.

-

Hydrolysis: The resulting (¹⁵N)trichloroacetamide is hydrolyzed under basic conditions (e.g., with potassium hydroxide in aqueous methanol) to afford the ¹⁵N-labeled allylic amine.

-

Purification: The final product is purified by standard techniques such as column chromatography or distillation.

| Parameter | Description |

| Starting Material | Allylic Alcohol |

| Reagent | Trichloro(¹⁵N)acetonitrile |

| Key Intermediate | (¹⁵N)Trichloroacetimidate |

| Product | ¹⁵N-Labeled Allylic Amine |

| Key Transformation | [10][10]-Sigmatropic Rearrangement |

Applications in Mechanistic Studies and Drug Development

The introduction of a ¹⁵N label via Trichloro(¹⁵N)acetonitrile opens up a plethora of possibilities for detailed mechanistic investigations and applications in drug development.

Elucidation of Reaction Mechanisms

The ¹⁵N nucleus is NMR-active (spin ½), and the incorporation of a ¹⁵N label allows for the use of ¹⁵N NMR spectroscopy to track the fate of the nitrogen atom throughout a reaction sequence[11][12][13][14][15]. This can provide invaluable information on reaction intermediates, transition states, and potential side reactions. Furthermore, mass spectrometry can readily distinguish between ¹⁴N and ¹⁵N-containing fragments, enabling the precise determination of the position of the label in complex molecules and reaction mixtures[11][16].

Drug Discovery and Development

Nitrogen-containing compounds are fundamental to the pharmaceutical industry. The ability to synthesize ¹⁵N-labeled analogues of drug candidates and their intermediates is crucial for:

-

Metabolic Studies: Tracking the metabolic fate of a drug candidate in vitro and in vivo.

-

Pharmacokinetic Analysis: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of a drug.

-

Target Engagement Studies: Using techniques like NMR to study the binding of a ¹⁵N-labeled drug to its biological target.

Synthesis of ¹⁵N-Labeled Heterocycles: A Broader Context